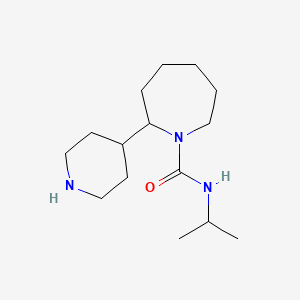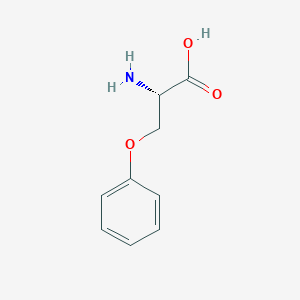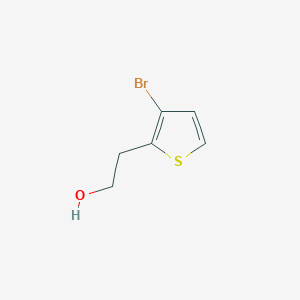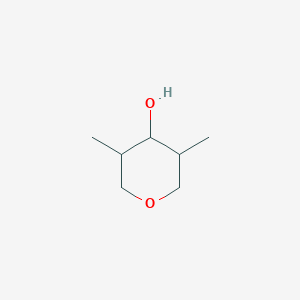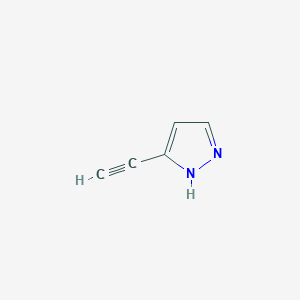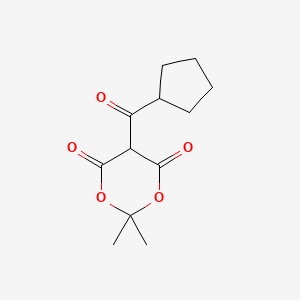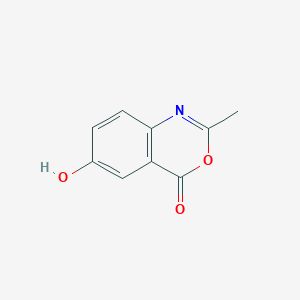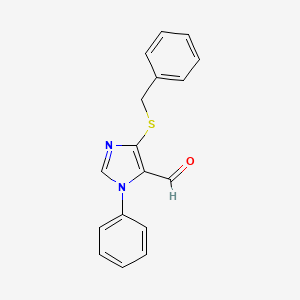
4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde
Vue d'ensemble
Description
The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It includes the starting materials, reagents, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, reactivity, and stability under various conditions .Applications De Recherche Scientifique
Synthesis Methods and Derivatives
The compound 4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde and its derivatives are synthesized through various methods, demonstrating its versatility in chemical reactions. For instance, Hawkins et al. (1995) described the synthesis of related compounds starting from 1-benzyl-4-bromoimidazole-5-carbaldehyde, exploring the reactivity and transformation of this class of compounds into novel derivatives, indicating their importance as building blocks in medicinal chemistry Hawkins, Iddon, & Longthorne, 1995. Similarly, Orhan et al. (2019) investigated the synthesis and characterization of new derivatives starting from 4-methyl-1H-imidazole-5-carbaldehyde, highlighting the role of such compounds in the development of biologically active molecules Orhan, Kose, Alkan, & Öztürk, 2019.
Catalysis and Chemical Reactions
These compounds are also noted for their role in catalysis and facilitating chemical reactions. Zolfigol et al. (2013) introduced an ionic liquid involving a similar structure that acted as a dual-catalyst in the multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing the compound's potential in enhancing chemical synthesis efficiency Zolfigol, Khazaei, Moosavi‐Zare, Zare, Asgari, Khakyzadeh, & Hasaninejad, 2013. Additionally, Banothu et al. (2017) described the use of a Bronsted acidic ionic liquid in the synthesis of 2,4,5-trisubstituted-1H-imidazoles, emphasizing the compound's contribution to creating an eco-friendly and efficient synthesis process Banothu, Gali, Velpula, & Bavantula, 2017.
Structural and Spectroscopic Analysis
The compound's derivatives have been characterized and analyzed structurally, providing insights into their potential applications. Banu et al. (2010) described the crystal and molecular structure of a related compound, highlighting the significance of such analyses in understanding the properties and potential applications of these chemicals Banu, Lamani, Khazi, & Begum, 2010.
Mécanisme D'action
Target of Action
The primary target of 4-(benzylsulfanyl)-1-phenyl-1H-imidazole-5-carbaldehyde is the Plasmodium spp. , the causative agent of malaria . The compound has shown significant antimalarial activity, particularly against a chloroquine-susceptible strain of Plasmodium berghei .
Mode of Action
The compound interacts with its target by inhibiting the formation of β-hematin . β-hematin is a crucial component of the hemozoin, a detoxification product formed by the Plasmodium spp. during its lifecycle . By inhibiting β-hematin formation, the compound disrupts the lifecycle of the Plasmodium spp., thereby exerting its antimalarial effect .
Biochemical Pathways
It is known that the compound interferes with the hemozoin formation pathway in plasmodium spp, which is essential for the parasite’s survival . The downstream effects of this interference include disruption of the parasite’s lifecycle and prevention of its proliferation .
Result of Action
The primary result of the action of this compound is the inhibition of the growth and proliferation of Plasmodium spp., thereby exerting its antimalarial effect . This is achieved through the disruption of the hemozoin formation pathway, which is vital for the survival of the parasite .
Safety and Hazards
Propriétés
IUPAC Name |
5-benzylsulfanyl-3-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-11-16-17(21-12-14-7-3-1-4-8-14)18-13-19(16)15-9-5-2-6-10-15/h1-11,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXHVCUVEQYPLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(N(C=N2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1524038.png)
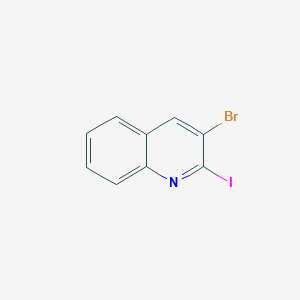
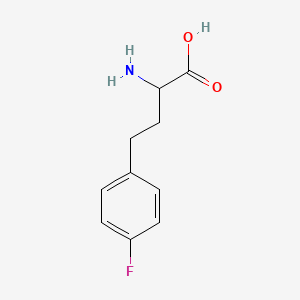
amine](/img/structure/B1524044.png)
![Benzenamine, 4-[2-(4-bromophenyl)ethenyl]-N,N-bis(4-methylphenyl)-](/img/structure/B1524045.png)

